molecular formula C9H16N3O5P B1672160 イプロニアジドリン酸塩 CAS No. 305-33-9

イプロニアジドリン酸塩

カタログ番号 B1672160
CAS番号: 305-33-9
分子量: 277.21 g/mol
InChIキー: YPDVTKJXVHYWFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iproniazid phosphate is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class . It was originally designed to treat tuberculosis but was later used as an antidepressant .


Synthesis Analysis

Iproniazid, the first clinically effective MAOI, was studied extensively for its psychiatric effects . Unfortunately, it had to be withdrawn from the market in 1961 due to an unacceptable incidence of hepatitis .


Molecular Structure Analysis

The molecular formula of Iproniazid phosphate is C9H16N3O5P . The molecular weight is 277.21 g/mol . The parent compound of Iproniazid phosphate is Iproniazid .


Chemical Reactions Analysis

A chemiluminescent method has been described for the determination of Iproniazid. This method is based on the chemiluminescence generated during the oxidation of luminol by trichloroisocyanuric acid (TCCA) and sodium dichloroisocyanurate (SDCC) in an alkaline medium .


Physical And Chemical Properties Analysis

The molecular formula of Iproniazid phosphate is C9H16N3O5P . The average mass is 277.214 Da and the monoisotopic mass is 277.082764 Da .

科学的研究の応用

抗うつ剤

イプロニアジドリン酸塩は、臨床的に有効な最初のモノアミンオキシダーゼ阻害剤 (MAOI) であり、その精神医学的効果について広く研究されてきました . うつ病患者を鎮静させるのではなく、「活力を与える」能力が注目され、気分の深い抑うつと環境への反応性の欠如を伴う疾患の治療において重要な違いと考えられていました .

引きこもりの患者の治療

1957 年、Loomer、Saunders、Kline は、イプロニアジドリン酸塩が引きこもりの患者に好ましい効果をもたらすことを報告しました . これは、引きこもり症状を示す患者の治療における重要な進歩でした。

衰弱性疾患の治療

イプロニアジドリン酸塩は、衰弱性疾患の治療薬として使用されてきました . これらの疾患の詳細が資料に記載されていない一方で、これは、身体的または精神的弱体化を引き起こすさまざまな状態の治療における薬剤の幅広い用途を示唆しています。

結核の治療

イプロニアジドリン酸塩は、1953 年に Fox と Gibas が結核の治療のための新しい合成化合物を研究中に発見されました . これは、感染症の分野における最初の応用を強調しています。

非定型うつ病の治療

イプロニアジドリン酸塩は、非定型うつ病の治療に関連付けられています . この形式のうつ病は、ポジティブな出来事への気分の反応性とポジティブな反応を特徴としており、他の形式のうつ病とは区別されます。

難治性うつ病の治療

臨床上の経験則では、イプロニアジドリン酸塩のような MAOI は、他の治療法に反応しないうつ病患者にのみ使用されるべきであるとされています . これは、他の治療法に反応しない患者のための最終手段として使用されてきたことを意味します。

Safety and Hazards

Iproniazid phosphate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to move to fresh air and give oxygen if breathing is difficult .

将来の方向性

Elevated serum phosphorus levels are an important nontraditional risk factor for bone mineral disease and cardiovascular disease (CVD) in patients with chronic kidney disease (CKD) . Therefore, phosphate is a logical target to improve cardiovascular health . Several new nonbinder therapies that target intestinal phosphate absorption pathways have been developed .

作用機序

Target of Action

Iproniazid phosphate primarily targets Monoamine Oxidases (MAOs) . MAOs are enzymes that are involved in the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin .

Mode of Action

Iproniazid phosphate is a non-selective, irreversible Monoamine Oxidase Inhibitor (MAOI) . It inhibits the activity of MAOs both directly and by formation of an active metabolite, isopropylhydrazine . This inhibition prevents the enzymatic breakdown of norepinephrine, a brain neurotransmitter substance concerned with emotional stimulation .

Biochemical Pathways

By inhibiting MAOs, Iproniazid phosphate affects the metabolic pathways of monoamine neurotransmitters. This results in an increase in the levels of these neurotransmitters in the brain, which can help to elevate mood and alleviate symptoms of depression .

Pharmacokinetics

It’s known that the drug is a small molecule and its bioavailability is assumed to be high .

Result of Action

The inhibition of MAOs by Iproniazid phosphate leads to an increase in the levels of monoamine neurotransmitters in the brain. This can result in mood elevation and reduction of depression symptoms . It’s important to note that iproniazid phosphate was withdrawn from the market due to its hepatotoxicity .

Action Environment

The action of Iproniazid phosphate can be influenced by various environmental factors. For instance, interactions with food products containing tyramine can lead to hypertensive crises . Therefore, dietary restrictions are often necessary when using MAOIs .

生化学分析

Biochemical Properties

Iproniazid phosphate plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidases. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidases, iproniazid phosphate increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The compound interacts with monoamine oxidases through the formation of an active metabolite, isopropylhydrazine, which binds near the active site of the enzyme .

Cellular Effects

Iproniazid phosphate has profound effects on various types of cells and cellular processes. It influences cell function by increasing the levels of monoamine neurotransmitters, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased levels of neurotransmitters can enhance synaptic transmission and improve mood and cognitive function. The compound’s metabolites can also cause hepatotoxicity, leading to liver cell damage and dysfunction .

Molecular Mechanism

The molecular mechanism of iproniazid phosphate involves the inhibition of monoamine oxidases. The compound and its active metabolite, isopropylhydrazine, bind to the active site of the enzyme, preventing it from breaking down monoamine neurotransmitters . This inhibition leads to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain, which can help alleviate symptoms of depression. Additionally, iproniazid phosphate can undergo O-dealkylation to form acetone and isoniazid, which can further undergo metabolism via multiple pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iproniazid phosphate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the adverse effects of iproniazid phosphate, such as dizziness, drowsiness, headaches, ataxia, numbness of the feet and hands, and muscular twitching, tend to disappear after approximately ten weeks . The hepatotoxicity caused by its metabolites remains a significant concern .

Dosage Effects in Animal Models

The effects of iproniazid phosphate vary with different dosages in animal models. At therapeutic doses, the compound can effectively inhibit monoamine oxidases and increase neurotransmitter levels. At high doses, iproniazid phosphate can induce toxic effects, such as liver necrosis, due to the formation of alkylating compounds by cytochrome P450 enzymes . These toxic effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

Iproniazid phosphate is involved in several metabolic pathways. It can be metabolized by O-dealkylation to form acetone and isoniazid . Isoniazid can undergo further metabolism via multiple pathways, eventually resulting in the formation of alkylating agents . This toxifying metabolic pathway includes N-acetylation, which can contribute to the compound’s hepatotoxicity .

Transport and Distribution

The transport and distribution of iproniazid phosphate within cells and tissues involve various transporters and binding proteins. The compound is hydrophilic and is likely to be excreted in the urine via the kidneys . Its distribution within the body can influence its therapeutic and toxic effects, with the liver being a primary site of metabolism and toxicity .

Subcellular Localization

The subcellular localization of iproniazid phosphate can affect its activity and function. The compound and its metabolites can localize to specific cellular compartments, such as the mitochondria, where monoamine oxidases are primarily located . This localization is crucial for the compound’s inhibitory effects on the enzyme and its subsequent impact on neurotransmitter levels .

特性

IUPAC Name

phosphoric acid;N'-propan-2-ylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.H3O4P/c1-7(2)11-12-9(13)8-3-5-10-6-4-8;1-5(2,3)4/h3-7,11H,1-2H3,(H,12,13);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDVTKJXVHYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)C1=CC=NC=C1.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952815
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

305-33-9
Record name Iproniazid phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iproniazid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iproniazid phosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric acid--N'-(propan-2-yl)pyridine-4-carbohydrazide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iproniazid phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.605
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIAZID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DE00V62TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iproniazid phosphate
Reactant of Route 2
Reactant of Route 2
Iproniazid phosphate
Reactant of Route 3
Reactant of Route 3
Iproniazid phosphate
Reactant of Route 4
Iproniazid phosphate
Reactant of Route 5
Iproniazid phosphate
Reactant of Route 6
Iproniazid phosphate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。